molecular formula C23H19N3O5 B12432114 3-(furan-3-yl)-N-[[4-(hydroxycarbamoyl)phenyl]methyl]-5-(4-hydroxyphenyl)-1H-pyrrole-2-carboxamide

3-(furan-3-yl)-N-[[4-(hydroxycarbamoyl)phenyl]methyl]-5-(4-hydroxyphenyl)-1H-pyrrole-2-carboxamide

Cat. No.: B12432114
M. Wt: 417.4 g/mol
InChI Key: OUFJXJJAONPLLU-UHFFFAOYSA-N
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Description

3-(furan-3-yl)-N-[[4-(hydroxycarbamoyl)phenyl]methyl]-5-(4-hydroxyphenyl)-1H-pyrrole-2-carboxamide: is a complex organic compound that features a combination of furan, pyrrole, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(furan-3-yl)-N-[[4-(hydroxycarbamoyl)phenyl]methyl]-5-(4-hydroxyphenyl)-1H-pyrrole-2-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrrole Core: Starting with a suitable pyrrole precursor, such as 2,5-dimethylpyrrole, the core structure is formed through cyclization reactions.

    Introduction of the Furan Group: The furan ring can be introduced via a Friedel-Crafts acylation reaction, using furan-3-carboxylic acid as a starting material.

    Attachment of the Phenyl Groups: The phenyl groups are introduced through Suzuki coupling reactions, using appropriate boronic acids and palladium catalysts.

    Formation of the Hydroxycarbamoyl Group: The hydroxycarbamoyl group can be introduced through a reaction with hydroxylamine and a suitable carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan and pyrrole rings, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are used under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets can provide insights into enzyme inhibition, receptor binding, and other biochemical processes.

Medicine

The compound has potential applications in medicinal chemistry, particularly as a lead compound for the development of new drugs. Its structural features make it a candidate for targeting specific enzymes or receptors involved in diseases such as cancer and inflammation.

Industry

In industry, the compound can be used in the development of advanced materials, such as polymers and coatings. Its unique chemical properties can impart desirable characteristics to these materials, such as enhanced stability and reactivity.

Mechanism of Action

The mechanism of action of 3-(furan-3-yl)-N-[[4-(hydroxycarbamoyl)phenyl]methyl]-5-(4-hydroxyphenyl)-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(furan-3-yl)-N-[[4-(hydroxycarbamoyl)phenyl]methyl]-5-(4-hydroxyphenyl)-1H-pyrrole-2-carboxamide is unique due to its combination of furan, pyrrole, and phenyl groups, along with the hydroxycarbamoyl functionality. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C23H19N3O5

Molecular Weight

417.4 g/mol

IUPAC Name

3-(furan-3-yl)-N-[[4-(hydroxycarbamoyl)phenyl]methyl]-5-(4-hydroxyphenyl)-1H-pyrrole-2-carboxamide

InChI

InChI=1S/C23H19N3O5/c27-18-7-5-15(6-8-18)20-11-19(17-9-10-31-13-17)21(25-20)23(29)24-12-14-1-3-16(4-2-14)22(28)26-30/h1-11,13,25,27,30H,12H2,(H,24,29)(H,26,28)

InChI Key

OUFJXJJAONPLLU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CNC(=O)C2=C(C=C(N2)C3=CC=C(C=C3)O)C4=COC=C4)C(=O)NO

Origin of Product

United States

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